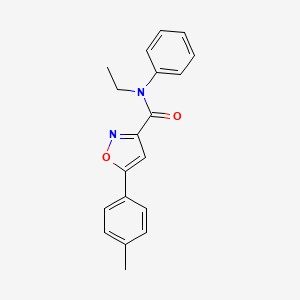
N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Phenyl and Methylphenyl Groups: The phenyl and methylphenyl groups can be introduced through Friedel-Crafts acylation reactions. These reactions involve the use of an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
N-Ethylation: The final step involves the N-ethylation of the oxazole ring. This can be achieved by reacting the oxazole derivative with an ethylating agent such as ethyl iodide in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are usually alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents for these reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines or thiols).
Scientific Research Applications
N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives, such as:
5-Phenyl-1,2-oxazole-3-carboxamide: This compound lacks the N-ethyl and methylphenyl groups, which may result in different chemical and biological properties.
N-methyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and interactions with molecular targets.
5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid: This compound lacks the N-phenyl group, which may influence its chemical stability and biological activity.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-ethyl-5-(4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(16-7-5-4-6-8-16)19(22)17-13-18(23-20-17)15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3 |
InChI Key |
GOGMKCZUSXJGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl ({3-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate](/img/structure/B11362935.png)
![N-(3-chloro-4-fluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362942.png)
![Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate](/img/structure/B11362944.png)
![N-isobutyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362957.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B11362971.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11362974.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B11362979.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11362981.png)
![2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11362983.png)

![4-methoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11362992.png)
![5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11363006.png)
![4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11363010.png)
![N-methyl-N-{[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11363016.png)
